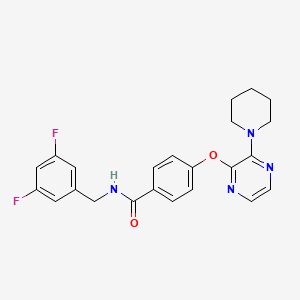

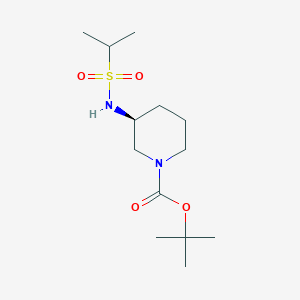

N-(3,5-difluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex benzamide derivatives, including those similar to N-(3,5-difluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, often involves multi-step synthetic routes starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with structural similarities, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with an overall chemical yield of 1% (Wang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and interaction potential of complex molecules. While specific studies on N-(3,5-difluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide's molecular structure are not directly available, related research on similar compounds provides insights into conformational preferences and molecular interactions, such as those detailed for cannabinoid receptor antagonists (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are influenced by their functional groups and molecular structure. For example, reactions involving piperidin-2-ylmethanamine and 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one demonstrate the versatility of benzamide derivatives in forming complex molecules through reactions like tandem processes, highlighting their potential in synthetic chemistry (Topuzyan et al., 2013).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. The physical characterization often involves X-ray crystallography, differential scanning calorimetry, and thermogravimetric analysis to determine the stability and crystalline nature of these compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the application scope of benzamide derivatives in organic synthesis and drug design. Studies on similar compounds, like the synthesis and bioactivity of piperidin-4-one derivatives, illustrate the methodologies to evaluate these properties through experimental and computational chemistry approaches (Si-jia, 2011).

Aplicaciones Científicas De Investigación

Potential Antimicrobial Applications

- A study designed and synthesized analogues based on the pyrazinamide structure, including derivatives similar to N-(3,5-difluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, evaluating their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant anti-tubercular activity, highlighting the potential of such compounds in tuberculosis treatment (Srinivasarao et al., 2020).

Antimycobacterial Activity

- Research on N-(pyrazin-2-yl)benzamides as retro-amide analogues of N-phenylpyrazine-2-carboxamides showed that while most retro-amides possessed lower antimycobacterial activity compared to their counterparts, they tended to have lower cytotoxicity and better selectivity. This study suggests that structural modifications, akin to those in N-(3,5-difluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, can influence the antimycobacterial efficacy and toxicity of these compounds (Zítko et al., 2018).

Antineoplastic Applications

- In the context of cancer treatment, compounds structurally related to N-(3,5-difluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide have been explored for their potential as antineoplastic agents. For example, flumatinib, a tyrosine kinase inhibitor for treating chronic myelogenous leukemia, shows how modifications in the chemical structure can lead to significant pharmacological effects. This underscores the importance of such compounds in developing new cancer therapies (Gong et al., 2010).

Fluorescence and Photophysical Properties

- Benzamides with pyrazine moieties, similar to N-(3,5-difluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, have been investigated for their luminescence properties. Such studies are crucial for developing novel fluorescent materials for biological and material science applications, demonstrating the broad utility of these compounds beyond medicinal chemistry (Yamaji et al., 2017).

Propiedades

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O2/c24-18-12-16(13-19(25)14-18)15-28-22(30)17-4-6-20(7-5-17)31-23-21(26-8-9-27-23)29-10-2-1-3-11-29/h4-9,12-14H,1-3,10-11,15H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUSKWKFHIEZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2481697.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2481701.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2481703.png)

![4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2481710.png)